Lauralkonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lauralkonium chloride is a quaternary ammonium compound with the chemical formula C29H44ClNO2. It is widely used in various industries, particularly in cosmetics and pharmaceuticals, due to its antimicrobial and antistatic properties . This compound is known for its ability to inhibit the growth of microorganisms, making it a valuable preservative in many formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauralkonium chloride is synthesized through a series of chemical reactions involving the quaternization of a tertiary amine with an alkyl halide. The process typically involves the following steps:
Alkylation: A tertiary amine is reacted with an alkyl halide under controlled conditions to form a quaternary ammonium salt.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain this compound in its pure form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under specific temperature and pressure conditions. The reaction is monitored to ensure complete conversion of the tertiary amine to the quaternary ammonium compound. The final product is then subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Lauralkonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various anions like bromide or iodide can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce different quaternary ammonium salts .
Scientific Research Applications
Lauralkonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: Its antimicrobial properties make it useful in studying microbial inhibition and biofilm formation.
Medicine: It is incorporated into various pharmaceutical formulations as a preservative and antimicrobial agent.
Industry: It is used in the formulation of disinfectants, sanitizers, and personal care products .
Mechanism of Action
Lauralkonium chloride exerts its effects primarily through its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This mechanism makes it highly effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
Comparison with Similar Compounds
Lauralkonium chloride is part of a broader class of quaternary ammonium compounds, which include:
- Benzalkonium chloride
- Cetylpyridinium chloride
- Dodecyltrimethylammonium chloride
Uniqueness: this compound is unique due to its specific alkyl chain length and structure, which confer distinct antimicrobial and antistatic properties. Compared to other quaternary ammonium compounds, it is particularly effective in formulations requiring both preservation and reduction of static charges .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and effectiveness as an antimicrobial agent make it a valuable component in many industrial and scientific applications.
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
19486-61-4 |
---|---|
Molecular Formula |
C29H44ClNO2 |
Molecular Weight |
474.1 g/mol |
IUPAC Name |
benzyl-[2-(4-dodecanoylphenoxy)ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C29H44NO2.ClH/c1-4-5-6-7-8-9-10-11-15-18-29(31)27-19-21-28(22-20-27)32-24-23-30(2,3)25-26-16-13-12-14-17-26;/h12-14,16-17,19-22H,4-11,15,18,23-25H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
IBNQLYMPUGQNLN-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lauralkonium chloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.